molecular formula C16H13Cl2NO2 B11556272 2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol

2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol

Cat. No.: B11556272
M. Wt: 322.2 g/mol
InChI Key: KUWAUYGJZSLBQQ-UHFFFAOYSA-N
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Description

2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol is an organic compound characterized by its unique structure, which includes a dichlorophenyl group, an imino group, and a prop-2-en-1-yloxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol typically involves the condensation of 3,4-dichlorobenzaldehyde with 5-(prop-2-en-1-yloxy)aniline under basic conditions. The reaction is carried out in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the formation of the imino group. The reaction mixture is then heated under reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the dichlorophenyl group under mild conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(2,4-Dichlorophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol
  • 2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-4-(prop-2-EN-1-yloxy)phenol
  • 2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)aniline

Uniqueness

2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)iminomethyl]-5-prop-2-enoxyphenol

InChI

InChI=1S/C16H13Cl2NO2/c1-2-7-21-13-5-3-11(16(20)9-13)10-19-12-4-6-14(17)15(18)8-12/h2-6,8-10,20H,1,7H2

InChI Key

KUWAUYGJZSLBQQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C=NC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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